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molecular formula C7H15NO B017955 2-Piperidineethanol CAS No. 1484-84-0

2-Piperidineethanol

Cat. No. B017955
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025367

Procedure details

2-Piperidine ethanol (39.6 ml, 0.31 mol) was dissolved in 5M aq NaOH (62 ml, 0.31 mol) and dioxan (100 ml). The mixture was cooled to 0° C. and treated with benzyl chloroformate (45.3 ml, 0.32 mol) and 5M NaOH (62 ml, 0.31 mol). Stirring was continued at room temp. for 18 hours. Dioxan was removed in vacuo and the aqueous phase extracted with ether before acidifying with 5N HCl and extracting again with ether. The organic phase was dried and evaporated in vacuo and the residue purified by chromatography on silica gel to give the title compound (77.2 g. 95%). MH+ 264.
Quantity
39.6 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[OH-].[Na+].Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>O1CCOCC1>[CH2:16]([O:15][C:13]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39.6 mL
Type
reactant
Smiles
N1C(CCCC1)CCO
Name
Quantity
62 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
45.3 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
62 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dioxan was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracting again with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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